molecular formula C20H16ClN3S B2373699 2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207013-01-1

2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2373699
CAS No.: 1207013-01-1
M. Wt: 365.88
InChI Key: WVHPECOLFLREOF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

The synthesis of 2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents.

    Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the 3-methylbenzylthio group: This is typically done via a thiolation reaction, where a thiol group is introduced to the molecule, followed by alkylation with a 3-methylbenzyl halide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the pyrazolo[1,5-a]pyrazine core or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major products formed from these reactions depend on the specific conditions and reagents used but may include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine include other pyrazolo[1,5-a]pyrazine derivatives, such as:

    2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrimidine: This compound has a similar structure but with a pyrimidine ring, which may alter its chemical and biological properties.

    2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]triazine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and methylbenzylthio groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-4-2-5-15(10-14)13-25-20-19-12-18(23-24(19)9-8-22-20)16-6-3-7-17(21)11-16/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHPECOLFLREOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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